Cas no 60703-75-5 (2-Methylthieno[2,3-d]pyrimidin-4-amine)
2-Methylthieno[2,3-d]pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Methylthieno[2,3-d]pyrimidin-4-amine
- 4-Amino-2-methylthieno[2,3-d]pyrimidine
- Thieno[2,3-d]pyrimidin-4-amine, 2-methyl-
- MFCD12196497
- AKOS011469341
- DB-338632
- AS-63778
- 60703-75-5
- W10177
- SCHEMBL17181116
-
- MDL: MFCD12196497
- Inchi: 1S/C7H7N3S/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10)
- InChI Key: WCUUZUDJFKLTBD-UHFFFAOYSA-N
- SMILES: S1C=CC2=C(N)N=C(C)N=C12
Computed Properties
- Exact Mass: 165.03606841g/mol
- Monoisotopic Mass: 165.03606841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80
- XLogP3: 1.6
2-Methylthieno[2,3-d]pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB487358-250 mg |
2-Methylthieno[2,3-d]pyrimidin-4-amine; . |
60703-75-5 | 250MG |
€378.80 | 2023-04-20 | ||
| abcr | AB487358-1 g |
2-Methylthieno[2,3-d]pyrimidin-4-amine; . |
60703-75-5 | 1g |
€734.10 | 2023-04-20 | ||
| Chemenu | CM269618-1g |
2-Methylthieno[2,3-d]pyrimidin-4-amine |
60703-75-5 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D766240-100mg |
2-Methylthieno[2,3-D]Pyrimidin-4-Amine |
60703-75-5 | 95% | 100mg |
$245 | 2023-09-04 | |
| Chemenu | CM269618-1g |
2-Methylthieno[2,3-d]pyrimidin-4-amine |
60703-75-5 | 95% | 1g |
$355 | 2021-08-18 | |
| Chemenu | CM269618-5g |
2-Methylthieno[2,3-d]pyrimidin-4-amine |
60703-75-5 | 95% | 5g |
$1065 | 2021-08-18 | |
| abcr | AB487358-250mg |
2-Methylthieno[2,3-d]pyrimidin-4-amine; . |
60703-75-5 | 250mg |
€378.80 | 2025-04-17 | ||
| abcr | AB487358-1g |
2-Methylthieno[2,3-d]pyrimidin-4-amine; . |
60703-75-5 | 1g |
€734.10 | 2025-04-17 | ||
| A2B Chem LLC | AI53521-1mg |
2-Methylthieno[2,3-d]pyrimidin-4-amine |
60703-75-5 | 97 | 1mg |
$73.00 | 2024-04-19 | |
| A2B Chem LLC | AI53521-2mg |
2-Methylthieno[2,3-d]pyrimidin-4-amine |
60703-75-5 | 97 | 2mg |
$86.00 | 2024-04-19 |
2-Methylthieno[2,3-d]pyrimidin-4-amine Suppliers
2-Methylthieno[2,3-d]pyrimidin-4-amine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-Methylthieno[2,3-d]pyrimidin-4-amine
Introduction to CAS No. 60703-75-5: 2-Methylthieno[2,3-d]pyrimidin-4-amine
The compound CAS No. 60703-75-5, also known as 2-Methylthieno[2,3-d]pyrimidin-4-amine, is a fascinating molecule with significant potential in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic aromatic compounds, specifically a pyrimidine derivative with a thieno ring fused to it. The presence of the methyl group and the amine functionality adds unique electronic and steric properties to the molecule, making it a subject of interest for researchers exploring its synthetic routes, structural properties, and biological activities.
Recent studies have highlighted the importance of 2-Methylthieno[2,3-d]pyrimidin-4-amine in drug discovery, particularly in the development of novel therapeutic agents. Its structure provides a versatile platform for further functionalization, enabling researchers to explore its potential as a scaffold for bioactive molecules. The compound's ability to interact with various biological targets, such as enzymes and receptors, has been a focal point in recent investigations.
The synthesis of CAS No. 60703-75-5 involves a multi-step process that typically begins with the preparation of the thienopyrimidine core. This is often achieved through cyclization reactions involving appropriate starting materials, such as substituted thiophenes and pyrimidine derivatives. The introduction of the methyl group and the amine functionality is carefully controlled to ensure high yields and purity. Researchers have reported several optimized synthetic routes that minimize side reactions and improve overall efficiency.
One of the most intriguing aspects of 2-Methylthieno[2,3-d]pyrimidin-4-amine is its structural versatility. The thienopyrimidine ring system allows for a wide range of substituents to be introduced at various positions, enabling researchers to tailor the molecule's properties for specific applications. For instance, modifications at the methyl group or the amine position can significantly alter the compound's solubility, stability, and bioavailability.
In terms of biological activity, recent studies have demonstrated that CAS No. 60703-75-5 exhibits promising anti-tumor properties. Preclinical experiments have shown that it can inhibit the growth of cancer cells by targeting key enzymes involved in cell proliferation and survival pathways. Additionally, its anti-viral potential has been explored in the context of emerging infectious diseases, with encouraging results reported in vitro.
The application of computational chemistry techniques has further enhanced our understanding of 2-Methylthieno[2,3-d]pyrimidin-4-amine's properties. Molecular docking studies have provided insights into its binding modes with various biological targets, while quantum mechanical calculations have shed light on its electronic structure and reactivity patterns.
In conclusion, CAS No. 60703-75-5 represents a valuable addition to the arsenal of heterocyclic compounds available for drug discovery and chemical research. Its unique structure, coupled with its diverse functional groups and promising biological activities, positions it as a key molecule for future explorations in medicinal chemistry.
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